![molecular formula C26H34N2O7 B503019 ethyl 1-benzyl-5-(3-{[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-hydroxypropoxy)-2-methyl-1H-indole-3-carboxylate](/img/structure/B503019.png)
ethyl 1-benzyl-5-(3-{[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-hydroxypropoxy)-2-methyl-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-benzyl-5-(2-hydroxy-3-{[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amino}propoxy)-2-methyl-1H-indole-3-carboxylate is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-benzyl-5-(3-{[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-hydroxypropoxy)-2-methyl-1H-indole-3-carboxylate typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity. This often includes the use of catalysts and specific reaction conditions to ensure efficient production. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-benzyl-5-(2-hydroxy-3-{[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amino}propoxy)-2-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Ethyl 1-benzyl-5-(2-hydroxy-3-{[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amino}propoxy)-2-methyl-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-benzyl-5-(3-{[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-hydroxypropoxy)-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-benzyl-3-hydroxy-2-oxo [5H]pyrrole-4-carboxylate
- 1H-Indole-3-carboxylic acid, 5-[2-hydroxy-3-{[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amino}propoxy]-2-methyl-1-(4-methylphenyl)-, ethyl ester
Uniqueness
Ethyl 1-benzyl-5-(2-hydroxy-3-{[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amino}propoxy)-2-methyl-1H-indole-3-carboxylate is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H34N2O7 |
|---|---|
Molecular Weight |
486.6g/mol |
IUPAC Name |
ethyl 1-benzyl-5-[3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-hydroxypropoxy]-2-methylindole-3-carboxylate |
InChI |
InChI=1S/C26H34N2O7/c1-3-34-25(33)24-18(2)28(13-19-7-5-4-6-8-19)23-10-9-21(11-22(23)24)35-14-20(32)12-27-26(15-29,16-30)17-31/h4-11,20,27,29-32H,3,12-17H2,1-2H3 |
InChI Key |
MMZBWNTWESTRDG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CNC(CO)(CO)CO)O)CC3=CC=CC=C3)C |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CNC(CO)(CO)CO)O)CC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


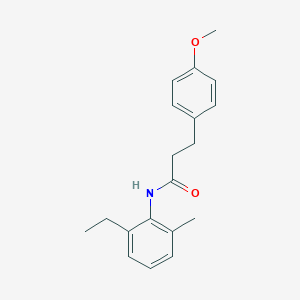
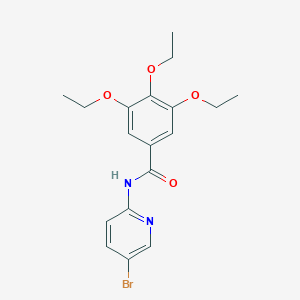
![3,4,5-triethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B502941.png)
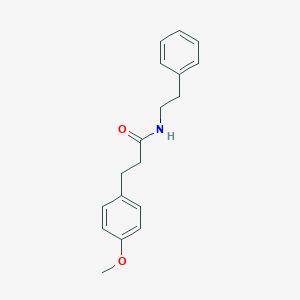
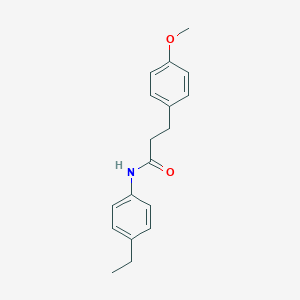

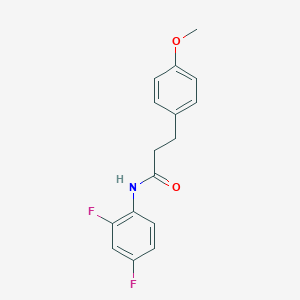
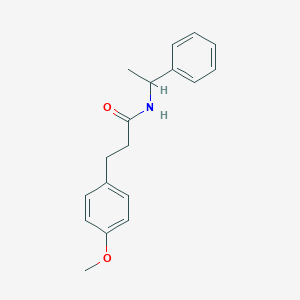
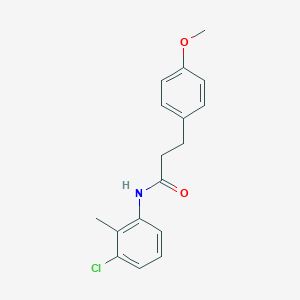
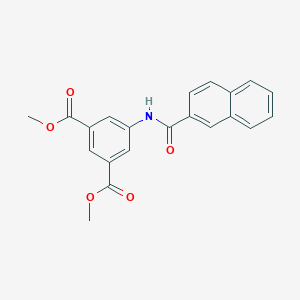

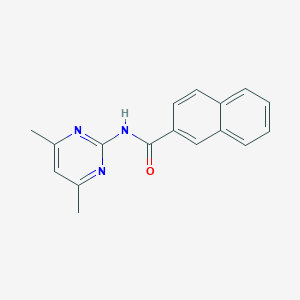
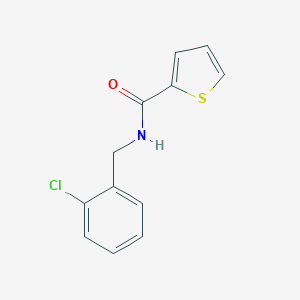
![N-(4-methyl-2-pyrimidinyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B502958.png)
